5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylphenyl group, and a methanesulfonyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The final step involves coupling the brominated pyridine with the dimethylphenyl group, which can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Sulfonylation: Methanesulfonyl chloride and a base like triethylamine.
Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific reactivity and binding properties are required .
Properties
CAS No. |
81167-73-9 |
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Molecular Formula |
C14H14BrNO3S |
Molecular Weight |
356.24 g/mol |
IUPAC Name |
5-bromo-2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-3-4-11(2)12(7-10)9-20(18,19)14-6-5-13(15)8-16(14)17/h3-8H,9H2,1-2H3 |
InChI Key |
DNZGNBVHQRAYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=C(C=C2)Br)[O-] |
Origin of Product |
United States |
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